molecular formula C8H5BrFN B1268558 2-(2-Bromo-4-fluorophenyl)acetonitrile CAS No. 61150-58-1

2-(2-Bromo-4-fluorophenyl)acetonitrile

Cat. No. B1268558
CAS RN: 61150-58-1
M. Wt: 214.03 g/mol
InChI Key: OITVZXQQQFKXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile and related compounds involves various strategies, including halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields (Szumigala et al., 2004).

Molecular Structure Analysis

The structural analysis of fluorinated α-aminonitrile compounds, closely related to 2-(2-Bromo-4-fluorophenyl)acetonitrile, reveals detailed insights into their molecular geometry. X-ray crystallography and theoretical calculations have been employed to elucidate the orthorhombic crystal structure and the equilibrium geometry of these compounds, offering a deep understanding of their structural characteristics (Brahmachari et al., 2015).

Chemical Reactions and Properties

Reactivity studies involving 2-(2-Bromo-4-fluorophenyl)acetonitrile-related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound's reactivity towards various nucleophiles in acetonitrile. These studies shed light on the chemical behavior and potential applications of these compounds in synthetic chemistry (Rappoport & Ronen, 1972).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, of related compounds have been extensively studied using techniques like X-ray crystallography. These studies provide essential data for understanding the solubility, stability, and crystalline form of 2-(2-Bromo-4-fluorophenyl)acetonitrile, which are crucial for its application in various chemical reactions (Betz et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile have focused on its reactivity and interaction with different chemical agents. Electrochemical studies, for instance, have explored its oxidation reactions, revealing insights into its electron transfer mechanisms and potential for synthesis of novel compounds (Wain et al., 2006).

Scientific Research Applications

Synthesis and Antioxidant Activity

2-(2-Bromo-4-fluorophenyl)acetonitrile is utilized in the synthesis of various organic compounds, including thiazolidin-4-one derivatives. A study by El Nezhawy et al. (2009) explored the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives through reactions involving 4-fluorobenzaldehyde, highlighting their potential antioxidant activities. This research underscores the compound's role in creating molecules with promising biological activities (El Nezhawy et al., 2009).

Electrochemical Studies

In electrochemical research, the behavior of phenyldisulfide was investigated in an acetonitrile medium by Bontempelli et al. (1973), showcasing the electrochemical oxidation process at a platinum electrode. This study contributes to understanding the electrochemical properties and reactions of related compounds in acetonitrile solutions (Bontempelli et al., 1973).

Radiopharmaceutical Synthesis

Comagic et al. (2001) developed an efficient method for synthesizing 2-bromo-1-[18F]fluoroethane, demonstrating its application in the automated preparation of 18F-fluoroethylated radiopharmaceuticals. This process underscores the compound's significance in the field of nuclear medicine and radiopharmaceutical synthesis (Comagic et al., 2001).

Organic Synthesis and Structural Analysis

The synthesis of (2-bromophenyl)(hydroxy)acetonitrile, a derivative of 2-(2-Bromo-4-fluorophenyl)acetonitrile, was reported by Betz et al. (2007). This study provided insights into the compound's crystal structure, bond lengths, and angles, highlighting its utility in organic synthesis and structural analysis (Betz et al., 2007).

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. However, given its reactivity, it could potentially be explored further in the field of organic synthesis.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITVZXQQQFKXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356577
Record name 2-(2-bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-fluorophenyl)acetonitrile

CAS RN

61150-58-1
Record name 2-(2-bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.